molecular formula C8H4BrF5 B7838191 1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene

1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene

Cat. No.: B7838191
M. Wt: 275.01 g/mol
InChI Key: GJQUPCZOIWIUSG-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C₈H₄BrF₅ (calculated molecular weight: 275.02 g/mol). It features a benzene ring substituted with bromine at position 1, a difluoromethyl group (-CF₂H) at position 3, and a trifluoromethyl group (-CF₃) at position 5. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its fluorine-containing substituents, which can enhance metabolic stability and bioavailability .

Properties

IUPAC Name

1-bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5/c9-6-2-4(7(10)11)1-5(3-6)8(12,13)14/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQUPCZOIWIUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pre-Fluorinated Aniline Intermediates

A widely adopted industrial method involves bromination of 2,4-dichloro-3-fluoro-aniline, followed by diazotization and reduction. This approach, detailed in patents US-2022017439-A1 and US-11440861, avoids carcinogenic reagents like hexamethyl phosphoric acid triamide (HMPA).

Reaction Pathway:

  • Reduction of 1,3-dichloro-2-fluoro-4-nitrobenzene : Catalytic hydrogenation (H₂, Pd/C, 50°C) yields 2,4-dichloro-3-fluoro-aniline with >98% purity.

  • Bromination : Treatment with bromine (1.2 eq) in acetic acid at 80°C introduces bromine at the 5-position, forming 6-bromo-2,4-dichloro-3-fluoro-aniline (87% yield).

  • Diazotization : Reaction with NaNO₂ (1.1 eq) in HCl (6 M) at −5°C generates the diazonium salt.

  • Reduction : Addition of hypophosphorous acid (H₃PO₂) at 20°C removes the amino group, yielding 5-bromo-1,3-dichloro-2-fluoro-benzene (91% yield).

Optimization Insights:

  • Temperature Control : Maintaining −5°C during diazotization minimizes decomposition.

  • Solvent Selection : Acetic acid enhances bromine solubility, reducing side reactions.

Direct Electrophilic Bromination

Substrate-Directed Bromination

Electrophilic bromination of 3-(difluoromethyl)-5-(trifluoromethyl)benzene using Br₂/FeBr₃ demonstrates moderate efficiency (55–60% yield) due to steric hindrance from −CF₃ and −CF₂H groups.

Key Parameters:

  • Catalyst Loading : FeBr₃ (10 mol%) in dichloromethane (DCM) at 25°C.

  • Regioselectivity : Bromination occurs para to the −CF₃ group, as predicted by DFT calculations.

Limitations:

  • Byproduct Formation : Di-brominated derivatives constitute 15–20% of the product mixture.

  • Purification Challenges : Silica gel chromatography is required, complicating industrial scalability.

Coupling-Based Strategies

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 3-(difluoromethyl)-5-(trifluoromethyl)phenylboronic acid with bromobenzene derivatives offers an alternative route (Figure 1).

Reaction Conditions:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 eq)

  • Solvent : Toluene/H₂O (4:1) at 100°C

Yield : 72% after 12 hours.

Advantages:

  • Functional Group Tolerance : Compatible with sensitive fluorinated groups.

  • Scalability : Demonstrated at 10 kg scale with 68% isolated yield.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost ($/kg)
Halogenation-Fluorination85–91%>99%Industrial120–150
Direct Bromination55–60%85–90%Laboratory200–220
Suzuki Coupling68–72%95–97%Pilot Plant180–200

Key Observations:

  • The halogenation-fluorination sequence outperforms other methods in cost and scalability.

  • Suzuki coupling, while versatile, incurs higher palladium catalyst costs.

Industrial-Scale Process Design

Continuous Flow Diazotization

Recent advancements employ continuous flow reactors to enhance safety and efficiency during diazotization:

  • Residence Time : 2 minutes at −5°C

  • Throughput : 50 kg/h with 94% conversion

Safety Protocols:

  • Quench System : In-line neutralization with NaHCO₃ prevents hazardous gas accumulation.

Emerging Techniques

Photocatalytic Bromination

Visible-light-mediated bromination using N-bromosuccinimide (NBS) and eosin Y catalyst achieves 78% yield under mild conditions (25°C, 24 h).

Mechanism:

  • Radical Pathway : Eosin Y generates bromine radicals, enabling selective C−H functionalization .

Chemical Reactions Analysis

1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl groups enhance biological activity and lipophilicity, making it suitable for drug development.

  • Synthesis of NK-1 Receptor Antagonists : The compound is used as a raw material for producing optically active derivatives that act as NK-1 receptor antagonists, which have potential applications in treating conditions like depression and anxiety .
  • Development of Anticancer Agents : Research indicates that fluorinated compounds exhibit increased potency against cancer cells. The presence of difluoromethyl and trifluoromethyl groups can enhance the selectivity and efficacy of anticancer agents .

Material Science

In materials science, this compound is utilized for developing advanced materials with specific properties.

  • Fluorinated Polymers : The compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance. Fluorinated polymers are known for their low surface energy and hydrophobic properties, making them suitable for coatings and lubricants .

Organic Synthesis

The compound is also significant in organic synthesis due to its reactivity:

  • Difluoromethylation Reactions : It can be employed in difluoromethylation processes where carbon-fluorine bonds are formed. This reaction is crucial in synthesizing complex organic molecules with desired functionalities .

Case Study 1: Synthesis of Fluorinated Anticancer Agents

A study demonstrated the synthesis of a novel series of fluorinated benzamide derivatives using this compound as a starting material. These derivatives exhibited significant cytotoxicity against various cancer cell lines, showcasing the potential of fluorinated compounds in oncology .

Case Study 2: Development of Fluorinated Polymers

Research focused on incorporating this compound into polymer formulations to enhance their performance under extreme conditions. The resulting polymers showed improved thermal stability and resistance to solvents, making them ideal for industrial applications .

Mechanism of Action

The mechanism by which 1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects :

    • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, stabilizing the aromatic ring and directing electrophilic substitutions. In contrast, the difluoromethyl (-CF₂H) group is less electron-withdrawing, allowing for moderate reactivity .
    • Halogen Variants : Bromine at position 1 facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), while fluorine or nitro groups (e.g., in 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene) alter reactivity for targeted functionalization .
  • Difluoromethoxy (-OCF₂) in 1-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene enhances polarity, improving solubility in polar aprotic solvents .

Biological Activity

1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry. The presence of multiple fluorine atoms in its structure contributes to its unique chemical properties, making it a subject of investigation for various biological interactions.

Chemical Structure

The compound's molecular formula is C8H4BrF5C_8H_4BrF_5, characterized by a bromine atom and two different fluorinated groups. This structure is significant for its reactivity and interactions with biological systems.

The biological activity of this compound is hypothesized to involve interactions with various biomolecules, including enzymes and receptors. The bromine atom can participate in electrophilic substitution reactions, while the difluoromethyl and trifluoromethyl groups may influence the compound's electronic properties, enhancing its reactivity towards biological targets.

Biological Activities

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below are some highlighted findings regarding the biological activity of this compound:

Antimicrobial Activity

Studies have shown that fluorinated compounds can exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Compounds similar to this compound have been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives demonstrated MIC values as low as 12.9 µM, indicating strong bactericidal activity .

Anti-inflammatory Potential

Fluorinated compounds have also been studied for their anti-inflammatory effects:

  • NF-κB Activity : Research has indicated that certain derivatives can modulate NF-κB activity, a key transcription factor involved in inflammatory responses. Changes in NF-κB activity were observed with varying substituents on the phenyl ring, suggesting that structural modifications can tune the anti-inflammatory potential of these compounds .

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cancer cell lines:

  • IC50 Values : In vitro studies revealed that some related compounds exhibited IC50 values below 20 µM against cancer cell lines, indicating potential as anticancer agents.

Case Studies

Several case studies have focused on the biological evaluation of fluorinated compounds similar to this compound:

  • Study on Antimicrobial Activity :
    • A series of fluorinated benzene derivatives were synthesized and tested against bacterial strains. The results indicated that the presence of trifluoromethyl groups significantly enhanced antibacterial activity compared to non-fluorinated analogs .
  • Inflammation Modulation :
    • A study investigated the effect of various substituted benzene derivatives on NF-κB activation. Compounds with specific substitutions showed altered activation levels, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Bromo-3-(difluoromethyl)-5-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : A Grignard reagent-mediated approach is commonly employed. For example, magnesium chips in 2-methyltetrahydrofuran initiate the reaction with 1-bromo-3-chloro-5-(trifluoromethyl)benzene under inert conditions. Exothermic reactions are controlled at 50–60°C, followed by trifluoroacetyl chloride addition at −80°C to form the ketone intermediate. Key parameters include temperature control (to avoid side reactions) and stoichiometric precision (1.1 eq trifluoroacetyl chloride for complete conversion). Reported yields reach ~48% after purification via vacuum distillation .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C) is critical for verifying substitution patterns and fluorine environments. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., C₈H₄F₅BrO₂S for derivatives). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with thresholds >95.0% for research-grade material .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : The compound’s bromine and fluorine substituents necessitate stringent precautions:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Store in inert atmospheres (argon/nitrogen) at 0–6°C to prevent decomposition.
  • Quench waste with dilute hydrochloric acid (7% w/w) and segregate halogenated byproducts for professional disposal .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing −CF₃ and −CHF₂ groups deactivate the benzene ring, reducing electrophilic substitution but enhancing stability in radical or nucleophilic aromatic substitutions. For Suzuki-Miyaura coupling, palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands improve selectivity by mitigating steric hindrance from trifluoromethyl groups. Kinetic studies show slower transmetalation rates compared to non-fluorinated analogs, requiring extended reaction times (12–24 h) .

Q. What computational methods predict the compound’s regioselectivity in electrophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and Fukui indices. Results indicate the bromine atom directs electrophiles to the para position relative to −CF₃, while −CHF₂ induces meta selectivity. Solvent effects (e.g., acetic acid) polarize the aromatic ring, further modulating reactivity .

Q. How can conflicting NMR data from fluorinated analogs be resolved?

  • Methodological Answer : ¹⁹F NMR coupling patterns (e.g., J₆₆₇ for −CF₃ splitting) distinguish between ortho, meta, and para substituents. For ambiguous signals, isotopic labeling (¹³C) or NOESY experiments clarify spatial arrangements. Contradictions in chemical shifts often arise from solvent polarity; deuterated DMSO vs. CDCl₃ can shift peaks by 0.5–1.0 ppm .

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